molecular formula C18H14O2 B1241339 1,6-Dimethoxypyrene

1,6-Dimethoxypyrene

Cat. No. B1241339
M. Wt: 262.3 g/mol
InChI Key: WFKVWBRLOQDNIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-Dimethoxypyrene is a member of pyrenes.
1, 6-Dimethoxypyrene belongs to the class of organic compounds known as pyrenes. Pyrenes are compounds containing a pyrene moiety, which consists four fused benzene rings, resulting in a flat aromatic system. 1, 6-Dimethoxypyrene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1, 6-dimethoxypyrene is primarily located in the membrane (predicted from logP).

Scientific Research Applications

  • Electron-Donating Sensitizer in Photoinduced Electron-Transfer Reactions

    • 1,6-Dimethoxypyrene (DMP) is utilized as an electron-donating sensitizer in photoinduced electron-transfer reactions. It has been shown to facilitate the reductive transformation of carbonyl compounds, demonstrating better performance in conversion and yield of reduction products compared to other similar compounds (Hasegawa et al., 2006).
  • Metabolite in Fungal Metabolism of Polycyclic Aromatic Hydrocarbons (PAHs)

    • In the study of the metabolism of pyrene by Penicillium glabrum, 1,6-Dimethoxypyrene was identified as a novel metabolite. This discovery enhances the understanding of fungal interactions with PAHs, a significant area in environmental microbiology (Wunder et al., 1997).
  • Regioselective Synthesis in Organic Chemistry

    • 1,6-Dimethoxypyrene is involved in the regioselective synthesis of unsymmetrically substituted pyrenes. This application is crucial in organic chemistry for the controlled introduction of functional groups in molecular synthesis (Dmytrejchuk et al., 2018).
  • Role in the Synthesis of New Chemical Structures

    • The compound has been used in synthesizing new heterocyclic structures, such as 1,6-dioxapyrene. This application is important for developing novel compounds with potential applications in various fields of chemistry (Buisson & Demerseman, 1990).
  • Electron Donor in Conducting Salts

    • As an electron donor, 1,6-dimethoxypyrene is involved in the synthesis of conducting salts. This is significant in the field of materials science, especially for applications in electronic devices (Bechgaard et al., 1990).

properties

IUPAC Name

1,6-dimethoxypyrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c1-19-15-9-5-11-4-8-14-16(20-2)10-6-12-3-7-13(15)17(11)18(12)14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKVWBRLOQDNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC3=C4C2=C(C=CC4=C(C=C3)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Dimethoxypyrene

CAS RN

10103-10-3
Record name 1,6-Dimethoxypyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010103103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-DIMETHOXYPYRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y9S9E4324
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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